3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of chlorophenyl, thiophenyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It exhibits significant activity against Mycobacterium tuberculosis and is being studied for its efficacy and safety.
Organic Electronics: Due to its heterocyclic structure, the compound is explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Sciences: The compound’s unique electronic properties make it suitable for applications in material sciences, including the development of novel materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with applications in organic electronics.
Pyrazinamide: A first-line anti-tubercular drug with a different structure but similar therapeutic application.
Uniqueness
3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its combination of chlorophenyl, thiophenyl, and pyrazolyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry, organic electronics, and material sciences.
Properties
Molecular Formula |
C15H9ClN4OS |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-4-1-3-9(7-10)14-17-15(21-20-14)12-8-11(18-19-12)13-5-2-6-22-13/h1-8H,(H,18,19) |
InChI Key |
JOWRWCOCVZHIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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